3,4-Dihydro-2H-pyran-2-methanol

Übersicht

Beschreibung

3,4-Dihydro-2H-pyran-2-methanol is an organic compound with the molecular formula C6H10O2. It is a colorless to light yellow liquid with a density of 1.101 g/cm³ . This compound is known for its use as a biochemical reagent and is often utilized in life science-related research .

Wissenschaftliche Forschungsanwendungen

3,4-Dihydro-2H-pyran-2-methanol has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly for the protection of hydroxyl groups.

Biology: This compound serves as a biochemical reagent in various biological assays.

Medicine: It is utilized in the synthesis of pharmaceutical intermediates and active compounds.

Industry: It finds applications in the production of polymers and other industrial chemicals.

Wirkmechanismus

Target of Action

It is used as a biochemical reagent, suggesting that it interacts with various biological materials or organic compounds for life science-related research .

Mode of Action

It is known to be used in the preparation of supported dihydropyran for mild immobilization and cleavage of alcohols . This suggests that it may interact with its targets through a process of immobilization and cleavage.

Biochemical Pathways

It is used as a reactant in the synthesis of tetrahydropyranylated products from alcohols in the presence of phenolsulfonic acid-formaldehyde resin catalyst . This suggests that it may play a role in the formation of tetrahydropyran derivatives, which are important in various biochemical processes.

Pharmacokinetics

Its physical properties such as boiling point (92-93 °c/25 mmhg) and density (1101 g/mL at 25 °C) suggest that it may have certain bioavailability characteristics .

Action Environment

The action of 3,4-Dihydro-2H-pyran-2-methanol can be influenced by various environmental factors. It is known to be incompatible with oxidizing agents, acids, and heat . Therefore, the compound’s action, efficacy, and stability may vary depending on the presence of these factors in its environment.

Biochemische Analyse

Biochemical Properties

3,4-Dihydro-2H-pyran-2-methanol plays a significant role in biochemical reactions, particularly in the immobilization and cleavage of alcohols . It interacts with various enzymes and proteins, facilitating the formation of stable intermediates in synthetic processes. The compound’s hydroxyl group allows it to form hydrogen bonds with biomolecules, enhancing its reactivity and stability in biochemical assays .

Cellular Effects

This compound influences cellular processes by modulating cell signaling pathways and gene expression. It has been observed to affect cellular metabolism by interacting with key metabolic enzymes, thereby altering the flux of metabolites within the cell . This compound’s impact on cell function includes changes in energy production and utilization, which are crucial for maintaining cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction . The compound’s ability to form stable complexes with enzymes and other proteins is essential for its role in biochemical assays. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable at room temperature but may degrade under acidic or oxidative conditions . Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro assays .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance metabolic activity and improve cellular function . At high doses, it may exhibit toxic effects, including cellular stress and apoptosis . Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s adverse effects become significant .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes such as alcohol dehydrogenases and oxidases . These interactions can influence the levels of various metabolites, affecting overall metabolic flux within the cell . The compound’s role in these pathways is crucial for its function in biochemical assays and synthetic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to particular cellular compartments, where it can exert its biochemical effects . The compound’s distribution is essential for its role in modulating cellular processes and metabolic pathways .

Subcellular Localization

This compound is localized to specific subcellular compartments, including the cytoplasm and organelles such as the mitochondria . Its activity and function are influenced by targeting signals and post-translational modifications that direct it to these compartments . The compound’s subcellular localization is critical for its role in biochemical reactions and cellular processes .

Vorbereitungsmethoden

3,4-Dihydro-2H-pyran-2-methanol can be synthesized through various methods. One common synthetic route involves the preparation of supported dihydropyran for mild immobilization and cleavage of alcohols . The reaction conditions typically involve the use of catalysts such as p-toluenesulfonic acid monohydrate or pyridinium p-toluenesulfonate . Industrial production methods may vary, but they generally follow similar principles of organic synthesis, ensuring high purity and yield.

Analyse Chemischer Reaktionen

3,4-Dihydro-2H-pyran-2-methanol undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert it into different alcohol derivatives.

Substitution: It can participate in substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

3,4-Dihydro-2H-pyran-2-methanol can be compared with other similar compounds such as:

2-Hydroxymethyl-3,4-dihydro-2H-pyran: This compound has similar chemical properties and applications.

3,4-Dihydro-2H-pyran-2-ylmethanol: Another closely related compound with comparable uses.

2-Methoxytetrahydropyran: Used in similar synthetic applications but with different functional groups. The uniqueness of this compound lies in its specific structure and reactivity, making it particularly useful in certain synthetic and research contexts.

Biologische Aktivität

3,4-Dihydro-2H-pyran-2-methanol (DHP) is an organic compound notable for its unique structural features and versatile reactivity, making it a subject of interest in various fields, including medicinal chemistry and biochemical research. This article delves into the biological activity of DHP, highlighting its mechanisms of action, biochemical properties, and potential applications.

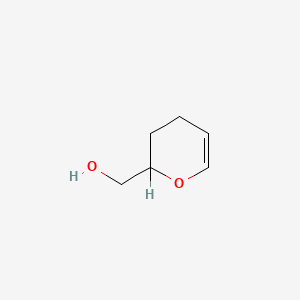

Chemical Structure and Properties

This compound has the molecular formula C_5H_10O_2. Its structure consists of a six-membered ring containing both a dihydropyran and a hydroxymethyl group, which imparts specific chemical properties that facilitate its use in different biochemical applications. The compound's boiling point is approximately 92-93 °C at 25 mmHg, and it has a density of 1.101 g/mL at 25 °C.

Target Interactions

DHP acts as a biochemical reagent that interacts with various biological materials. It is particularly effective in the immobilization and cleavage of alcohols, suggesting potential applications in organic synthesis and biochemical assays. The primary mechanism involves the reversible protection of carbonyl groups by forming cyclic acetals, which can be cleaved under acidic conditions.

Cellular Effects

Research indicates that DHP influences cellular processes by modulating key metabolic enzymes, affecting cell signaling pathways and gene expression. It has been shown to enhance metabolic activity at low doses in animal models. The compound interacts with enzymes such as alcohol dehydrogenases and oxidases, indicating its role in various metabolic pathways.

Toxicological Profile

DHP exhibits varying toxicity levels depending on the exposure route. Acute oral LD50 values in rats range from 1640 to 3740 mg/kg body weight, with symptoms including staggering and respiratory distress . Inhalation studies reveal that high concentrations can irritate the eyes and respiratory tract. Chronic exposure has been linked to reduced body weights and sedation in animal models .

Antimicrobial Properties

DHP has demonstrated potential antimicrobial and antifungal activities. Preliminary studies suggest that derivatives of DHP may interact with biological targets involved in microbial metabolism, although specific mechanisms remain to be elucidated .

Case Study: Derivatization for Analysis

A notable application of DHP is its use as a derivatizing agent in gas chromatography/mass spectrometry (GC/MS) for analyzing methanol in biospecimens. In forensic applications, DHP facilitated the successful measurement of methanol concentrations in blood samples, highlighting its utility in analytical chemistry .

Research Applications

DHP's versatility extends across multiple disciplines:

- Medicinal Chemistry : Used as a reagent for synthesizing pharmaceutical intermediates.

- Organic Synthesis : Functions as a protective agent for hydroxyl groups during chemical reactions.

- Biochemical Assays : Serves as a reagent in various biological assays due to its ability to modify alcohols selectively.

Summary of Findings

The biological activities of this compound encompass a range of effects from enhancing metabolic processes to potential applications in drug design and analytical chemistry. While its interactions with various biological systems are promising, further research is necessary to fully elucidate its mechanisms of action and therapeutic potential.

Data Table: Summary of Biological Activities

| Activity | Description |

|---|---|

| Antimicrobial | Exhibits potential antimicrobial properties; specific mechanisms require study |

| Enzyme Interaction | Modulates key metabolic enzymes; affects cell signaling pathways |

| Toxicity | Acute oral LD50: 1640 - 3740 mg/kg; irritant to eyes and respiratory tract |

| Analytical Chemistry | Used as a derivatizing agent for GC/MS analysis |

| Synthetic Applications | Reagent for protecting hydroxyl groups; used in pharmaceutical synthesis |

Eigenschaften

IUPAC Name |

3,4-dihydro-2H-pyran-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c7-5-6-3-1-2-4-8-6/h2,4,6-7H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMICBFRKICBBKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301305096 | |

| Record name | 3,4-Dihydro-2H-pyran-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301305096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3749-36-8 | |

| Record name | 3,4-Dihydro-2H-pyran-2-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3749-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-2H-pyran-2-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003749368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3749-36-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20753 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dihydro-2H-pyran-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301305096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2H-pyran-2-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.046 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of 3,4-Dihydro-2H-pyran-2-methanol?

A: this compound, also known as 2-Hydroxymethyl-3,4-dihydro-2H-pyran, is a versatile compound with applications in polymer chemistry. It serves as a precursor for synthesizing polydi(3,4-dihydro-2H-pyran-2-methyl) esters, which can form ladder or semi-ladder polymers. [] These polymers have potential applications in materials science, but further research is needed to explore their specific properties and potential uses.

Q2: What is the significance of the Cannizzaro reaction in the context of this compound?

A: The Cannizzaro reaction offers a synthetic route to obtain both this compound and the sodium salt of its corresponding carboxylic acid. [] This reaction, involving the dismutation of an aldehyde in the presence of a strong base, provides a convenient method for synthesizing these compounds simultaneously.

Q3: How does the structure of polymers derived from this compound vary with reaction conditions?

A: The structure of polydi(3,4-dihydro-2H-pyran-2-methyl) esters, synthesized from this compound, can be influenced by factors like reaction temperature and the type of cationic initiator used during polymerization. [] For instance, specific conditions might favor the formation of ladder polymers with a more rigid structure, while others might lead to semi-ladder polymers with greater flexibility.

Q4: Are there any naturally occurring sources of this compound?

A: Yes, this compound, in its (2 R, 3S, 4S)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4,5-triol form, has been isolated from the leaves of Ocimum gratissimum (also known as O. viride). [] This finding suggests a potential role of this compound in the plant's natural biochemistry and potential applications in pharmaceutical or agricultural research.

Q5: Has the stereochemistry of this compound been investigated?

A: Yes, research has explored the enzymatic synthesis of optically active (S)-(+)-2-Hydroxymethyl-3,4-dihydro-2H-pyran and its acetate derivative. [, ] This indicates the potential importance of stereochemistry in the biological activity or applications of this compound and its derivatives.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.